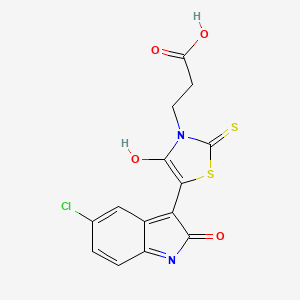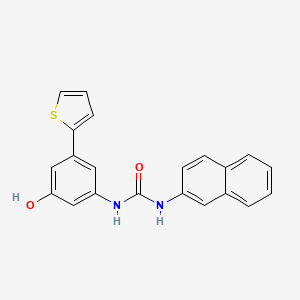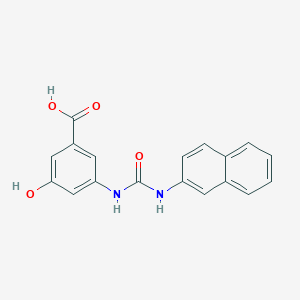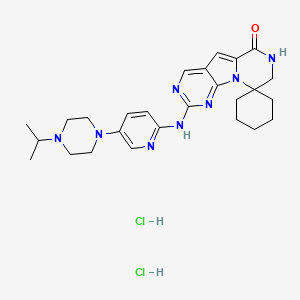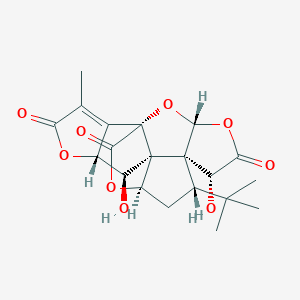
ginkgolide K
Descripción general
Descripción
Ginkgolide K (GK) is a compound isolated from Ginkgo biloba, a tree native to China . It is a diterpenoid with a molecular formula of C20H22O9 . Ginkgolides, including GK, are known for their complex molecular architecture and remarkable biological profile .
Synthesis Analysis
The synthesis of ginkgolides, including GK, is a complex process. A functional group strategy guided by the compact structure of ginkgolide has been reported, involving a series of diastereoselective carbon–carbon bond formations and oxidations . Additionally, a gene cluster in Ginkgo biloba has been found to encode unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis .Molecular Structure Analysis
Ginkgolide K, like other ginkgolides, has a unique structure that includes six 5-membered rings, three lactone rings, and a tert-butyl group . The molecular weight of GK is 406.4 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of GK include a series of diastereoselective carbon–carbon bond formations and oxidations . Additionally, the biosynthesis involves atypical catalytic activities of cytochrome P450s, including scarless C–C bond cleavage and carbon skeleton rearrangement .Aplicaciones Científicas De Investigación
Angiogenesis in Stroke Recovery : Ginkgolide K promotes angiogenesis in ischemic stroke models by activating the JAK2/STAT3 pathway, enhancing neurological recovery (Chen et al., 2018).
Neuronal Injury Protection : It attenuates neuronal injury post-ischemic stroke by inhibiting mitochondrial fission and increasing mitochondrial membrane integrity, suggesting neuroprotective properties (Zhou et al., 2017).
Neuroprotection in Acute Ischemic Stroke : Ginkgolide K demonstrates neuroprotective effects in acute ischemic stroke by reducing oxidative stress and improving neurological outcomes in rat models (Ma et al., 2011).
Astrocyte Proliferation and Migration : In oxygen-glucose deprivation models, ginkgolide K enhances astrocyte proliferation and migration, indicating its potential in supporting neuronal recovery following ischemic events (Zhang & Miao, 2018).
Anti-Inflammatory Effects in Asthma : It has shown anti-inflammatory effects in asthma models, suggesting its potential in treating respiratory conditions (Chu et al., 2011).
Cardiovascular Health : Ginkgolide K protects the heart against endoplasmic reticulum stress injury, which is crucial for cardiovascular health (Wang et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
(1R,3R,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXAKXRVQRODDX-GNQXGQJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]34[C@@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ginkgolide K | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)
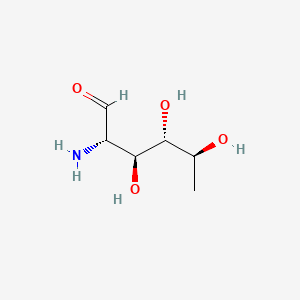
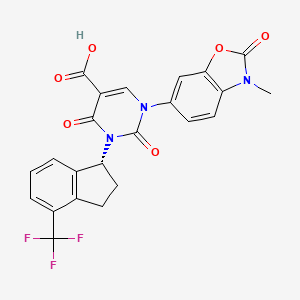
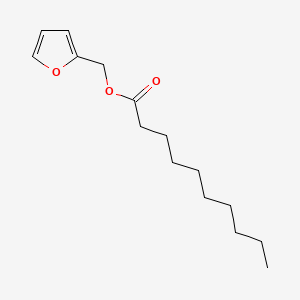

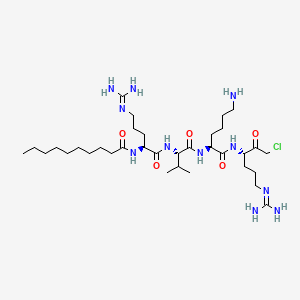
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)
